benzyl(methyl)({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amine
Description
Benzyl(methyl)({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amine is a nitrogen-containing heterocyclic compound featuring a cyclopenta[c]pyrazole core substituted with a 2-methyl group and a benzyl(methyl)amine side chain. The benzyl(methyl)amine substituent introduces lipophilicity and steric bulk, which may influence pharmacokinetic properties such as solubility, membrane permeability, and receptor binding .
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-18(11-13-7-4-3-5-8-13)12-16-14-9-6-10-15(14)17-19(16)2/h3-5,7-8H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHKHPNTZNWXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CN(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl(methyl)({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amine is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique cyclopenta[c]pyrazole moiety, which is known for its diverse pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5 |
| Molecular Weight | 317.41 g/mol |
| IUPAC Name | Benzyl(methyl)(2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methylamine |
| Canonical SMILES | CN1C(=C2CCCC2=N1)C(C(Cc1ccccc1)N)=N3 |
Anticancer Activity
Recent studies have indicated that compounds containing the cyclopenta[c]pyrazole structure exhibit significant anticancer properties. For instance, derivatives of cyclopenta[c]pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
Antimicrobial Effects
Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity may be beneficial in treating inflammatory diseases.
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate receptor activities related to pain and inflammation pathways.
- DNA Interaction : Some studies suggest that it may bind to DNA, leading to the inhibition of replication in cancer cells.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopenta[c]pyrazole exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Testing : In a comparative study involving multiple compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL .
- Inflammation Model : In vitro assays demonstrated that this compound reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Comparison with Analogous Cyclopenta[c]pyrazole Derivatives
Substituent Variations on the Pyrazole Ring
The target compound is distinguished by its 2-methyl group on the cyclopenta[c]pyrazole core and a benzyl(methyl)amine side chain. Key structural analogs include:
- 2-(3-Chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CID 65348831): Features a chloro-substituted phenyl group instead of the benzyl(methyl)amine moiety.
- 2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CID 65348926): Similar to the above but lacks the 4-methyl group on the phenyl ring, further simplifying the substituent profile .
Table 1: Structural and Molecular Formula Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | C₁₆H₂₀N₄ | 2-methyl, benzyl(methyl)amine | ~268.36 |
| 2-(3-Chloro-4-methylphenyl)-cyclopenta[c]pyrazol-3-amine | C₁₃H₁₄ClN₃ | 3-chloro-4-methylphenyl | 259.73 |
| 2-(3-Chlorophenyl)-cyclopenta[c]pyrazol-3-amine | C₁₂H₁₂ClN₃ | 3-chlorophenyl | 233.70 |
Impact of Substituents on Physicochemical Properties
Comparison with Other Amine-Containing Pyrazoles
Structure-Activity Relationship (SAR) Insights
- Amine Substitutions : The benzyl(methyl)amine group likely enhances interaction with hydrophobic pockets in biological targets, compared to smaller substituents like chloro or methylphenyl groups .
- Ring Methylation : The 2-methyl group on the cyclopenta[c]pyrazole may stabilize the ring conformation, improving binding specificity versus unmethylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
